molecular formula C6H9BrN2S B15254704 5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole

5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B15254704
M. Wt: 221.12 g/mol
InChI Key: QFQQFIGJWQGMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. The presence of a bromopropyl group and a methyl group on the thiadiazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of 4-methyl-1,2,3-thiadiazole with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromopropyl group is introduced to the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromopropyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups attached to the ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon or carbon-heteroatom bonds.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for labeling or immobilization purposes.

    Antimicrobial Agents: Potential use in the development of antimicrobial agents due to the presence of the thiadiazole ring.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry:

    Material Science: Used in the synthesis of polymers and materials with specific properties.

    Sensors: Employed in the development of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, altering their function. The thiadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

    4-Methyl-1,2,3-thiadiazole: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.

    5-(3-Chloropropyl)-4-methyl-1,2,3-thiadiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    5-(3-Bromopropyl)-1,2,3-thiadiazole: Lacks the methyl group, which can affect its chemical behavior and applications.

Uniqueness: The presence of both the bromopropyl and methyl groups in 5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole makes it a versatile compound with unique reactivity and potential applications in various fields. The bromopropyl group allows for further functionalization, while the methyl group can influence the compound’s stability and interactions.

Properties

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

IUPAC Name

5-(3-bromopropyl)-4-methylthiadiazole

InChI

InChI=1S/C6H9BrN2S/c1-5-6(3-2-4-7)10-9-8-5/h2-4H2,1H3

InChI Key

QFQQFIGJWQGMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.